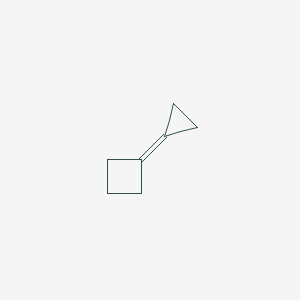
Cyclopropylidenecyclobutane
Description
Cyclopropylidenecyclobutane (CAS: 16764-72-0) is a bicyclic hydrocarbon featuring a fused cyclopropane and cyclobutane ring system. Its unique structure, characterized by significant ring strain and angular geometry, makes it a subject of interest in organic synthesis and materials science. The compound is commercially available through specialized chemical suppliers like Shanghai Mingtefei, which emphasizes rigorous quality control under ISO9001 certification . This compound’s reactivity is influenced by the interplay of strain in both rings, enabling selective transformations such as ring-opening or functionalization at strained positions.
Properties
CAS No. |
16764-72-0 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
cyclopropylidenecyclobutane |
InChI |
InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h1-5H2 |
InChI Key |
WXQGFVXZMCSTGG-UHFFFAOYSA-N |
SMILES |
C1CC(=C2CC2)C1 |
Canonical SMILES |
C1CC(=C2CC2)C1 |
Synonyms |
cyclopropylidenecyclobutane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Cyclobutane-containing compounds exhibit diverse reactivity and applications depending on substituents and ring fusion. Below is a comparative analysis of cyclopropylidenecyclobutane with structurally analogous compounds:
Functional and Biochemical Comparisons
- Applications in Drug Discovery: Cyclobutane derivatives like psiguadial B (a terpenoid natural product) leverage their strained rings for bioactivity .
- Material Science : Cyclobutane-based polymers often exploit thermal lability for stimuli-responsive behavior. This compound’s higher strain may enable unique degradation profiles compared to cyclobutane or bicyclohexane systems.
Stability and Commercial Viability
- This compound is less thermally stable than cyclobutanone or monocyclic cyclobutanes, limiting its storage and handling . However, suppliers like Shanghai Mingtefei offer it in stabilized formulations under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


